2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide
CAS No.: 895998-69-3
Cat. No.: VC5141314
Molecular Formula: C23H18ClFN2O3S
Molecular Weight: 456.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895998-69-3 |
|---|---|
| Molecular Formula | C23H18ClFN2O3S |
| Molecular Weight | 456.92 |
| IUPAC Name | 2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(3-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C23H18ClFN2O3S/c24-17-6-3-5-16(11-17)15-31(29,30)22-13-27(21-10-2-1-9-20(21)22)14-23(28)26-19-8-4-7-18(25)12-19/h1-13H,14-15H2,(H,26,28) |
| Standard InChI Key | UWQXZNILHYPAJR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=CC=C3)F)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Introduction
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide is a complex organic compound belonging to the indole derivative class. It features a unique structural framework that includes methanesulfonyl and acetamide functional groups, which are crucial for its pharmacological profile. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in drug development.
Synthesis
The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide involves multiple steps, including coupling reactions like Suzuki–Miyaura coupling to form carbon-carbon bonds. The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
Synthesis Steps
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Coupling Reactions: Utilize Suzuki–Miyaura coupling to form complex molecular frameworks.
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Reaction Conditions: Control temperature, solvent, and reaction time to optimize yield and purity.
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Purification: May involve recrystallization or chromatography.
Mechanism of Action and Biological Activity
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The presence of halogen atoms (chlorine and fluorine) may enhance binding affinity through halogen bonding or influence conformational stability. Compounds with similar structures exhibit inhibitory effects on various biological pathways, potentially through competitive inhibition or allosteric modulation.
Biological Activity Table
| Biological Activity | Description |
|---|---|
| Target Interaction | Enzymes or receptors |
| Halogen Effects | Enhance binding affinity or stability |
| Pathway Inhibition | Competitive or allosteric modulation |
Potential Applications
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents targeting various diseases. Its unique structure offers insights into drug design strategies aimed at improving efficacy and selectivity against specific biological targets.
Potential Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Lead compound for drug development |
| Therapeutic Targets | Various diseases through enzyme or receptor interaction |
| Drug Design | Improving efficacy and selectivity |
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